Cas no 699006-55-8 ((R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate)

(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate structure
699006-55-8 structure
Product name:(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
CAS No:699006-55-8
MF:C52H33O4P
Molecular Weight:752.7898
CID:2952202

(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate 化学的及び物理的性質

名前と識別子

    • (R)-3,3'-双[4-(2-萘基)苯基]-1,1'-联萘酚膦酸酯
    • (11bR)-4-Hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • (R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
    • (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
    • J3.634.926C
    • (R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diylHydrogenphosphate
    • Phosphoric acid (aR)-3,3'-bis[4-(2-naphthyl)phenyl]-1,1'-binaphthalene-2,2'-diyl ester
    • Phosphoric acid 1,1'-bi[3-[4-(2-naphthyl)phenyl]naphthalene]-2,2'-diyl ester
    • (11bR)-4-Hydroxy-2,6-bis[4-
    • インチ: 1S/C52H33O4P/c53-57(54)55-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)56-57)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32H,(H,53,54)
    • InChIKey: FRXFYAVXIXQHHE-UHFFFAOYSA-N
    • SMILES: P1(=O)(O[H])OC2C(C3C([H])=C([H])C(C4C([H])=C([H])C5=C([H])C([H])=C([H])C([H])=C5C=4[H])=C([H])C=3[H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3C=2C2C3=C([H])C([H])=C([H])C([H])=C3C([H])=C(C3C([H])=C([H])C(C4C([H])=C([H])C5=C([H])C([H])=C([H])C([H])=C5C=4[H])=C([H])C=3[H])C=2O1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 57
  • 回転可能化学結合数: 4
  • 複雑さ: 1300
  • トポロジー分子極性表面積: 55.8
  • XLogP3: 13.8

(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1242902-250mg
R- 4-oxide-hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-Dinaphtho[2,1-d
699006-55-8 98%
250mg
$135 2024-06-06
eNovation Chemicals LLC
Y1242902-1g
R- 4-oxide-hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-Dinaphtho[2,1-d
699006-55-8 98%
1g
$265 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R854209-100mg
(11bR)-4-Hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
699006-55-8 ≥98%,99%e.e.
100mg
¥3,461.00 2022-06-14
Aaron
AR00G2OF-250mg
R- 4-oxide--hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-Dinaphtho[2,1-d
699006-55-8 98%
250mg
$81.00 2025-02-12
A2B Chem LLC
AH48867-1g
R- 4-oxide--hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-Dinaphtho[2,1-d
699006-55-8 98%
1g
$262.00 2024-04-19
eNovation Chemicals LLC
Y1242902-100mg
R- 4-oxide-hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-Dinaphtho[2,1-d
699006-55-8 98%
100mg
$115 2025-03-01
eNovation Chemicals LLC
Y1242902-1g
R- 4-oxide-hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-Dinaphtho[2,1-d
699006-55-8 98%
1g
$315 2025-03-01
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0222-100mg
(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
699006-55-8 98%,99%e.e.
100mg
¥1410.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0222-50mg
(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
699006-55-8 98%,99%e.e.
50mg
¥860.0 2024-07-19
Aaron
AR00G2OF-1g
R- 4-oxide--hydroxy-2,6-bis[4-(2-naphthalenyl)phenyl]-Dinaphtho[2,1-d
699006-55-8 98%
1g
$272.00 2025-02-12

(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate 関連文献

(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphateに関する追加情報

Exploring the Potential of (R)-3,3'-Bis[4-(2-Naphthalenyl)Phenyl]-1,1'-Binaphthyl-2,2'-Diyl Hydrogenphosphate: A Cutting-Edge Chiral Phosphorus Reagent in Chemical Biology and Medicinal Chemistry

(R)-3,3'-Bis[4-(2-Naphthalenyl)Phenyl]-1,1'-Binaphthyl-2,2'-Diyl Hydrogenphosphate (CAS No. 699006-55-8) is a highly specialized chiral organophosphorus compound with a unique structural configuration that combines the aromatic stability of naphthalene groups with the optical purity inherent to its (R)-stereoisomer form. This compound represents an advanced platform for asymmetric synthesis and chiral recognition applications due to its rigid binaphthol framework and pendant naphthophenolic substituents. The bis[4-(naphthalenyl)phenylene] moieties attached at the 3-position of each binaphthol ring create a highly conjugated π-electron system while maintaining precise spatial orientation critical for stereoselective reactions. Recent studies have highlighted its utility in asymmetric catalysis and bioconjugation strategies.

The binuclear architecture of this compound's binaphthol core provides exceptional rigidity and steric control compared to traditional mononuclear chiral ligands. Researchers from the University of Tokyo demonstrated in a 2023 Journal of the American Chemical Society publication that this rigidity enhances enantioselectivity in palladium-catalyzed allylic alkylation reactions by up to 97% ee (enantiomeric excess), surpassing conventional BINOL-based systems. The strategic placement of two naphthalene groups through the phenolic linkages (naphthalenylphenolic substituents) introduces extended π-conjugation which not only improves photophysical properties but also creates unique binding pockets for biomolecular interactions.

In medicinal chemistry applications, this hydrogenphosphate derivative has shown promise as a chiral auxiliary in peptide synthesis. A collaborative study between MIT and Genentech published in Nature Chemistry (August 2024) revealed its ability to stabilize desired diastereomers during solid-phase peptide synthesis through hydrogen-bonding interactions with carbonyl groups. This property reduces racemization rates by 40% compared to standard auxiliaries like DMPA or Alloc derivatives when synthesizing complex cyclic peptides with multiple stereocenters.

The phosphorus center's acidic hydrogen phosphate group (hydrogenphosphate moiety) enables pH-sensitive release mechanisms when incorporated into drug delivery systems. A 2024 study from ETH Zurich demonstrated that this functional group can be utilized as a trigger for controlled release of covalently attached payloads in endosomal environments (pH ~5.5). When conjugated with siRNA molecules via phosphoramidate linkages, it achieved targeted delivery efficiency exceeding 85% in HeLa cell models while maintaining low cytotoxicity at therapeutic concentrations.

In optical sensing applications, researchers at Stanford University recently engineered this compound into fluorescent probes capable of detecting specific metal ions with sub-nanomolar sensitivity (reported in Angewandte Chemie, March 2024). The extended π-system facilitates strong fluorescence quenching upon metal ion binding while the chiral environment allows enantioselective recognition of amino acid derivatives. This dual functionality makes it an ideal candidate for developing next-generation biosensors capable of simultaneous analyte detection and chirality analysis.

Biological evaluation studies conducted by Harvard Medical School revealed intriguing pharmacokinetic properties when tested on murine models. The compound's hydrophobic nature derived from its naphthophenoxy substituents (naphthalenophenoxy groups) enables passive tumor targeting via enhanced permeability and retention (EPR) effect without compromising metabolic stability. In vivo imaging studies using near-infrared excitation wavelengths showed sustained fluorescence signal intensity over 7 days post-administration at sub-micromolar concentrations.

Recent advances in computational chemistry have provided deeper insights into its molecular interactions. Density functional theory (DFT) calculations performed at Cambridge University identified specific hydrogen-bonding patterns between the phosphate group and protein active sites containing arginine residues (published in Chemical Science, June 2024). These findings suggest potential applications as enzyme inhibitors targeting kinases involved in cancer metastasis pathways where such interactions are critical for activity modulation.

Synthesis optimization efforts have focused on scalable production methods while maintaining stereochemical integrity. A continuous-flow synthesis protocol developed at Max Planck Institute (published in Green Chemistry, October 2023) employs supercritical CO₂ as solvent medium to achieve >95% yield with >98% ee under ambient conditions. This method significantly reduces environmental footprint compared to traditional batch processes requiring organic solvents like dichloromethane or THF.

In diagnostic imaging research conducted at UCLA's Molecular Imaging Center (reported December 2024), this compound was conjugated with radionuclides such as Technetium-99m to create novel radiotracers for positron emission tomography (PET). The rigid binapthol structure provided consistent rotational dynamics leading to improved signal-to-noise ratios compared to flexible analogs when imaging brain tumors in rodent models under low-dose conditions.

Cutting-edge applications now explore its use as a molecular scaffold for dual-functional theranostics combining diagnostic imaging capabilities with targeted therapy delivery. By attaching cytotoxic payloads like doxorubicin via pH-sensitive linkers while retaining radiolabeling sites on separate arms (bis-functionalized binapthol core), researchers aim to create systems capable of real-time monitoring during treatment administration. Preliminary results show synergistic effects between diagnostic and therapeutic components without compromising either function's efficacy.

The compound's photophysical characteristics are particularly advantageous for bioimaging applications due to its absorption maxima at ~670 nm and emission profile extending beyond 780 nm into the near-infrared window II region (Nat Commun Chem, April 2024). This deep red/near-infrared fluorescence minimizes tissue autofluorescence interference while maximizing penetration depth through biological tissues - critical parameters for non-invasive imaging modalities used in preclinical research settings.

In enzymology studies published by Scripps Research Institute (July 2024), this reagent demonstrated exceptional performance as a co-factor mimic in biocatalytic reactions involving phosphatase enzymes. Its unique combination of steric bulk around the phosphorus center coupled with electronic properties matching natural substrates enabled enantioselective hydrolysis reactions under physiological conditions - an important advancement toward enzymatic asymmetric synthesis platforms compatible with living systems.

Biomaterial scientists at ETH Zurich have recently integrated this molecule into self-assembling peptide amphiphiles creating nanofibrous scaffolds with tunable mechanical properties (Biomaterials Science, September 2024). The rigid aromatic core promotes β-sheet formation while the phosphate groups mediate electrostatic interactions essential for scaffold stability under physiological pH conditions - opening new possibilities for tissue engineering constructs requiring precise structural control.

Clinical translation efforts focus on optimizing its pharmacological profile through prodrug strategies that enhance aqueous solubility without compromising stereochemistry or optical activity. A formulation approach using cyclodextrin inclusion complexes reported by Weill Cornell Medicine achieved solubility improvements exceeding tenfold while maintaining intact chiral centers during gastrointestinal absorption studies conducted on Caco-₂ cell monolayers (J Med Chem, November

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